molecular formula C13H13BrINO2 B1498727 4-Bromo-3-iodoindole-1-carboxylic acid tert-butyl ester CAS No. 406170-09-0

4-Bromo-3-iodoindole-1-carboxylic acid tert-butyl ester

Cat. No.: B1498727
CAS No.: 406170-09-0
M. Wt: 422.06 g/mol
InChI Key: CYHAIEGIFOBUMF-UHFFFAOYSA-N
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Description

4-Bromo-3-iodoindole-1-carboxylic acid tert-butyl ester is a useful research compound. Its molecular formula is C13H13BrINO2 and its molecular weight is 422.06 g/mol. The purity is usually 95%.
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Mechanism of Action

Target of Action

This compound is a specialty product for proteomics research , suggesting it may interact with proteins or other biomolecules to exert its effects.

Mode of Action

Indole derivatives, to which this compound belongs, are known to play a significant role in cell biology . They often interact with their targets through non-covalent interactions such as hydrogen bonding, π-π stacking, and van der Waals forces.

Biochemical Pathways

Indole derivatives are known to be involved in a variety of biological processes, including the treatment of cancer cells, microbes, and different types of disorders in the human body .

Pharmacokinetics

It’s known that the compound is a solid at room temperature and has a predicted boiling point of 4340-480° C at 760 mmHg and a predicted density of 18±01 g/cm^3 .

Result of Action

Given its use in proteomics research , it may be involved in modulating protein function or expression.

Biochemical Analysis

Biochemical Properties

4-Bromo-3-iodoindole-1-carboxylic acid tert-butyl ester plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, indole derivatives, including this compound, have been shown to interact with enzymes involved in the synthesis of alkaloids and other natural products . These interactions often involve the formation of covalent bonds or non-covalent interactions such as hydrogen bonding and hydrophobic interactions, which can significantly alter the activity of the target biomolecules.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives have been reported to exhibit antiviral, anti-inflammatory, and anticancer activities . These effects are often mediated through the modulation of key signaling pathways and transcription factors, leading to changes in gene expression and metabolic activity.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, inhibiting or activating their function. For instance, indole derivatives are known to inhibit enzymes involved in the biosynthesis of certain natural products, thereby altering the metabolic pathways . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular function and metabolism.

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. This compound is relatively stable under standard storage conditions, but its activity can degrade over time, especially under harsh conditions such as high temperatures or extreme pH . Long-term studies have shown that the effects of this compound on cellular function can persist for several days to weeks, depending on the experimental conditions and the specific cell types used.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can exhibit beneficial effects such as anti-inflammatory and anticancer activities. At high doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal metabolic processes . These threshold effects are crucial for determining the optimal dosage for therapeutic applications and minimizing potential side effects.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors involved in the biosynthesis of natural products and other metabolites. For instance, indole derivatives are known to participate in the synthesis of alkaloids and other bioactive compounds . These interactions can affect metabolic flux and alter the levels of various metabolites, leading to changes in cellular function and overall metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported into cells through membrane transporters or passively diffuse across cell membranes . Once inside the cell, it can bind to specific proteins and accumulate in certain cellular compartments, influencing its localization and activity.

Subcellular Localization

The subcellular localization of this compound can significantly affect its activity and function. This compound can be targeted to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, indole derivatives can localize to the nucleus, where they can interact with transcription factors and other regulatory proteins, modulating gene expression and cellular function.

Properties

IUPAC Name

tert-butyl 4-bromo-3-iodoindole-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13BrINO2/c1-13(2,3)18-12(17)16-7-9(15)11-8(14)5-4-6-10(11)16/h4-7H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYHAIEGIFOBUMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C=C(C2=C1C=CC=C2Br)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13BrINO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30654338
Record name tert-Butyl 4-bromo-3-iodo-1H-indole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30654338
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

422.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

406170-09-0
Record name tert-Butyl 4-bromo-3-iodo-1H-indole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30654338
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Bromo-3-iodoindole-1-carboxylic acid tert-butyl ester
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.